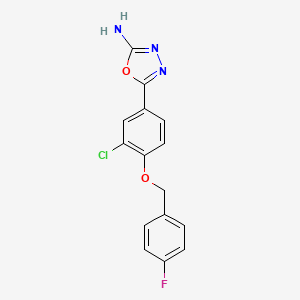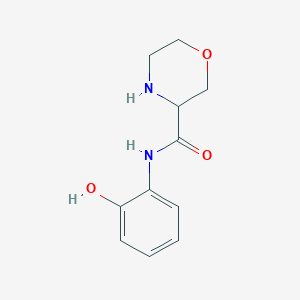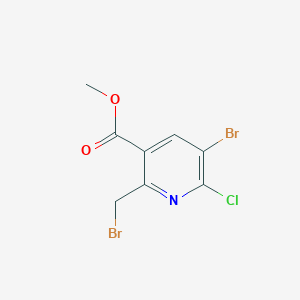
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrazole ring fused with a pyrimidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor to form the pyrazole ring. This can be achieved through the reaction of a hydrazine derivative with a diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Cyclobutyl Substitution:
Formation of the Pyrimidine Ring: The final step involves the condensation of the pyrazole intermediate with a suitable precursor, such as a β-ketoester or a β-diketone, to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions, with the use of a dehydrating agent to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the methyl group on the pyrimidine ring. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reduction reactions can target the pyrazole ring or the pyrimidine ring, leading to the formation of dihydro or tetrahydro derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group or the methyl group. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while oxidation of the methyl group can yield aldehydes or carboxylic acids.
Reduction Products: Reduction of the pyrazole or pyrimidine rings can result in the formation of partially or fully saturated derivatives.
Substitution Products: Substitution reactions can yield a variety of derivatives, including alkylated, acylated, or sulfonylated compounds.
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anti-cancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-3-phenyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound features a phenyl group instead of a cyclobutyl group, which can influence its chemical reactivity and biological activity.
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one: This compound has a methyl group instead of a cyclobutyl group, which can affect its steric properties and interactions with molecular targets.
Uniqueness
2-(5-Amino-3-cyclobutyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H15N5O/c1-7-5-11(18)15-12(14-7)17-10(13)6-9(16-17)8-3-2-4-8/h5-6,8H,2-4,13H2,1H3,(H,14,15,18) |
InChI-Schlüssel |
PIGPIRUDBVNSJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CCC3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazole-2-carboxylic acid](/img/structure/B11792062.png)





![Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11792083.png)
![1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11792086.png)

![2-(4-Oxo-2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11792099.png)


![2-(3,5-Difluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11792128.png)
